Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate

Description

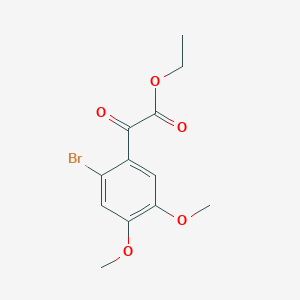

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO5/c1-4-18-12(15)11(14)7-5-9(16-2)10(17-3)6-8(7)13/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECNUNFMNZPTCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1Br)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate typically involves the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The oxo group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets. The bromo and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of neurotransmitters, leading to increased neurotransmitter levels and potential therapeutic effects .

Comparison with Similar Compounds

Positional Isomers of Bromine Substitution

Compounds with bromine at different positions on the phenyl ring exhibit distinct electronic and steric effects:

Impact of Bromine Position :

- 4-Bromo derivatives (e.g., Ethyl 2-(4-bromophenyl)-2-oxoacetate) show higher symmetry, leading to simpler NMR spectra (e.g., fewer split signals in aromatic regions) .

Variation in Substituent Types

Replacing bromine or methoxy groups alters reactivity and physicochemical properties:

Key Observations :

- Methoxy groups (electron-donating) stabilize the phenyl ring via resonance, reducing electrophilicity at the keto group compared to chloro substituents (electron-withdrawing) .

- Thienyl-based analogs () exhibit red-shifted UV absorption due to extended conjugation, relevant in photochemical applications .

Ester Group Modifications

Switching the ester alkyl group (ethyl vs. methyl) impacts lipophilicity and metabolic stability:

Practical Implications :

- Ethyl esters are more lipophilic, favoring blood-brain barrier penetration in CNS drug candidates.

- Methyl esters are often hydrolyzed faster in vivo, affecting prodrug design .

Biological Activity

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate is a compound of growing interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a bromo-substituted aromatic ring and two methoxy groups, which contribute to its reactivity and biological profile. The compound's structure allows for various chemical transformations, such as substitution and oxidation reactions, which can lead to the formation of biologically active derivatives.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific biological targets due to its structural characteristics. Potential areas of activity include:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes, although specific targets have not been conclusively identified.

- Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, which are beneficial in reducing oxidative stress in cells.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well characterized. This lack of information limits the understanding of its bioavailability and therapeutic potential.

Anticancer Potential

Recent studies have examined the anticancer potential of compounds similar to this compound. For instance:

- Microtubule Destabilization : Compounds with similar structures have been shown to act as microtubule destabilizers, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Research has indicated that various bromo-substituted compounds exhibit antimicrobial properties. This compound may share this characteristic due to its structural similarities with other known antimicrobial agents.

Case Studies

- In Vitro Studies : A study investigating related compounds demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction. These findings suggest that this compound could potentially exhibit similar activities .

- Structure-Activity Relationship (SAR) : Research on related compounds has shown a correlation between structural modifications and biological activity. For example, changes in substituents on the aromatic ring can enhance binding affinity to target proteins involved in apoptosis regulation .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination and functionalization of a dimethoxyphenyl precursor. A validated approach includes reacting 2-bromo-4,5-dimethoxytoluene with ethyl oxalyl chloride in the presence of triethylamine under anhydrous conditions to prevent ester hydrolysis . Key factors include:

- Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., hydrolysis or over-bromination) .

- Solvent choice : Anhydrous dichloromethane or THF enhances reagent stability.

- Catalyst optimization : Triethylamine acts as a base to neutralize HCl byproducts, improving reaction efficiency.

Yield improvements (up to 75%) are achievable via continuous flow reactors and automated systems for precise reagent mixing .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

Methodological Answer:

- 1H NMR : The compound’s aromatic protons (2-bromo-4,5-dimethoxyphenyl group) appear as distinct singlets or doublets in the δ 6.8–7.5 ppm range. Methoxy groups (δ 3.8–4.0 ppm) and the ester ethyl group (triplet at δ 1.3 ppm for CH3, quartet at δ 4.3 ppm for CH2) provide additional confirmation .

- 13C NMR : The carbonyl carbons (C=O) resonate at δ 165–175 ppm, while bromine and methoxy substituents deshield adjacent carbons .

- IR : Strong peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .

Advanced Research Questions

Q. How do electronic effects of bromine and methoxy substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Bromine : Acts as a strong electron-withdrawing group, activating the phenyl ring for nucleophilic aromatic substitution (NAS) at the ortho/para positions. For example, amines or thiols replace bromine under basic conditions (e.g., K2CO3 in DMF) .

- Methoxy groups : Electron-donating methoxy substituents at C4 and C5 deactivate the ring toward electrophilic attacks but enhance resonance stabilization in intermediates. This duality requires careful optimization of reaction conditions (e.g., using Lewis acids like AlCl3 to polarize the substrate) .

Experimental Design : - Compare reaction rates with analogs lacking methoxy groups (e.g., Ethyl 2-(2-bromophenyl)-2-oxoacetate) to isolate electronic effects.

- Use DFT calculations to map electron density distribution and predict reactive sites .

Q. How can contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxicity) be resolved for derivatives of this compound?

Methodological Answer:

- Dose-response profiling : Establish IC50 values for antimicrobial activity (e.g., against S. aureus) and cytotoxicity (e.g., in HEK293 cells) to identify therapeutic windows. For example, fluorinated analogs show enhanced lipophilicity and target binding but may increase off-target effects .

- Mechanistic studies : Use molecular docking to assess binding affinity to bacterial enzymes (e.g., DNA gyrase) versus human kinases. Bromine’s steric bulk may improve selectivity .

- Metabolic stability assays : Evaluate hepatic microsome stability to rule out toxicity from reactive metabolites .

Q. What computational strategies predict the compound’s regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromine-substituted carbon typically shows high electrophilicity, favoring oxidative addition in palladium-catalyzed couplings .

- Molecular Dynamics (MD) : Simulate palladium-ligand interactions to optimize catalyst selection (e.g., Pd(PPh3)4 vs. XPhos) .

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose feasible routes by analyzing bond dissociation energies and steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.